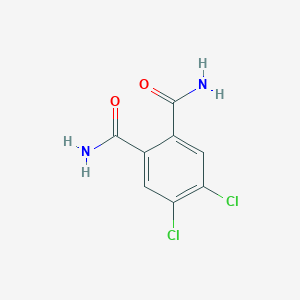

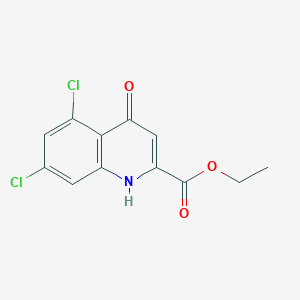

5,7-二氯-4-羟基喹啉-2-羧酸乙酯

描述

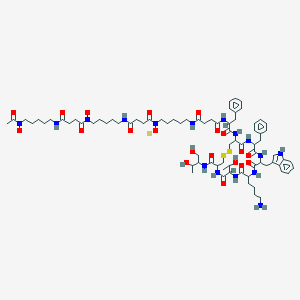

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been the subject of numerous chemical studies. Although the provided papers do not directly discuss 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester, they do provide insights into the synthesis and properties of related quinoline derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include domino processes, as described in the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters . These processes typically start with precursors such as arylmethyl azides, which undergo rearrangement to form an N-aryl iminium ion. This ion then participates in further reactions, including intramolecular electrophilic aromatic substitution, to yield the quinoline core structure. The synthesis of related compounds, such as ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, involves structural modifications of quinazoline-2-carboxylic acid, indicating the versatility of quinoline synthesis strategies .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring system, which can influence the electronic properties of the molecule. The structural features of these compounds are often elucidated using analytical and spectral data, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) . These techniques allow for the determination of substitution patterns and the identification of functional groups attached to the quinoline core.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including ring-opening and ring-closure (RORC) processes. For instance, the reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride demonstrates the compound's distinctive chemical behavior, leading to a range of products . Bromination reactions can also yield unexpected isomers, as seen in the treatment of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with bromine, resulting in both the expected product and a 9-bromo-substituted isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as halogens, ester groups, or hydroxyl groups can affect properties like solubility, melting point, and reactivity. The biological activity of these compounds, such as antiallergy properties, can also be modulated by structural modifications, as demonstrated by the increased potency of certain esters compared to their acid counterparts . The specific properties of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester would likely be influenced by the chloro and hydroxy substituents, which could impact its reactivity and potential pharmacological applications.

科学研究应用

合成和药用应用

- 5,7-二氯-4-羟基喹啉-2-羧酸乙酯用于合成各种喹啉衍生物,在药用应用中显示出潜在价值。乌克兰等人(2013年)探讨了其在生产利尿化合物中的应用,突出了9-溴-7-羟基-5-氧代-2,3-二氢-1H,5H-吡啶并[3,2,1-ij]喹啉-6-羧酰苯胺类化合物的利尿活性显著增加,与非溴化类似物相比(Ukrainets, Golik, & Chernenok, 2013)。

抗菌活性

- 该化合物还在合成具有显著抗菌性能的新型喹诺酮衍生物中起着重要作用。Lingaiah等人(2012年)合成了光学纯的α-氨基酸功能化-7-三氟甲基取代喹诺酮衍生物,显示出对各种细菌菌株有希望的抗菌活性(Lingaiah等人,2012年)。

用于制药化合物的大规模合成

- Bänziger等人(2000年)展示了使用该化合物进行实用和大规模合成过程,强调了其在制造药用活性化合物中的重要性(Bänziger, Cercus, Stampfer, & Sunay, 2000年)。

喹啉羧酸的合成

- 该化合物用于合成各种喹啉羧酸。乌克兰等人(2000年)详细描述了通过1-R-2-氧代-4-羟基喹啉-3-羧酸的肼类与乙酸正甲酯反应制备喹啉-3-羧酸乙酯的过程,这是化学研究中重要的过程(Ukrainets et al., 2000)。

用于液晶显示器的荧光染料的开发

- 该化合物还参与合成用于液晶显示器潜在应用的荧光染料。Bojinov和Grabchev(2003年)合成了乙酸3-芳基-1-甲基-8-氧代-8H-蒽[9,1-gh]喹啉-2-羧酯,展示了它们在该领域应用的高潜力(Bojinov & Grabchev, 2003)。

安全和危害

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Therefore, future research could focus on the synthesis of new derivatives and the exploration of their potential biological and pharmaceutical activities.

属性

IUPAC Name |

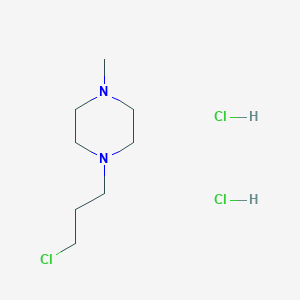

ethyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWVWSJNXBGMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356595 | |

| Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester | |

CAS RN |

157848-08-3 | |

| Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)